molecular formula C20H19F3N4O3 B2887725 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396863-29-8

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No. B2887725
M. Wt: 420.392
InChI Key: AXOJSTRETKWONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxazolone rings can be synthesized through a variety of methods . For example, one method involves the reaction of diazo compounds and sulfilimines in a catalyst-free tandem rearrangement/aziridination/ring-expansion reaction .

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

A study investigated novel acetamides synthesized from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, examining their analgesic, anti-inflammatory, and ulcerogenic index activities. Among them, one compound demonstrated significant analgesic and anti-inflammatory effects, with a moderate potency compared to diclofenac sodium, a standard pain reliever. This indicates potential applications in pain management and inflammation reduction (Alagarsamy et al., 2015).

Pharmacological Activities

Another study focused on synthesizing substituted 6-bromoquinazolinones and their pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial actions. The research explored the synthesis and evaluation of these compounds, indicating a potential for diverse therapeutic applications (Rajveer et al., 2010).

Antihistaminic Potential

A study reported the synthesis of acetamides containing an N-heteryl moiety with potential antihistaminic activity. These compounds were tested using the isolated guinea pig ileum method, showcasing potential applications in allergy treatment (Rao & Reddy, 1994).

Antimicrobial Properties

Research on new quinazolines as potential antimicrobial agents revealed promising antibacterial and antifungal activities. These compounds showed efficacy against various strains, suggesting their potential as antimicrobial agents (Desai et al., 2007).

Cytotoxic Activities

A study synthesized novel compounds with cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This indicates potential applications in cancer therapy (Nguyen et al., 2019).

Molecular Docking and Spectroscopy

Molecular docking studies of certain acetamide compounds showed potential inhibitory activity against cancer-related complexes, suggesting their application in targeted cancer therapies (El-Azab et al., 2016).

Tuberculosis Inhibition

A series of substituted acetamide derivatives were evaluated for their inhibitory effects on Mycobacterium tuberculosis, revealing potent activity against drug-sensitive and -resistant strains. This suggests a role in tuberculosis treatment (Pedgaonkar et al., 2014).

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O3/c21-20(22,23)18-12-5-1-2-6-13(12)25-16(26-18)9-10-24-17(28)11-27-14-7-3-4-8-15(14)30-19(27)29/h3-4,7-8H,1-2,5-6,9-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOJSTRETKWONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CN3C4=CC=CC=C4OC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

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